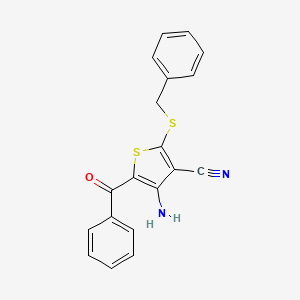

![molecular formula C18H18BrNO4S B3035160 5-(4-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide CAS No. 303150-77-8](/img/structure/B3035160.png)

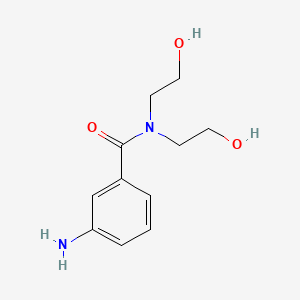

5-(4-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide

Descripción general

Descripción

The compound “5-(4-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide” is a complex organic molecule. It contains a bromophenyl group, a methylphenylsulfonyl group, and a pentanamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s difficult to provide a detailed analysis of its molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Potential

Compounds containing 4-[(4-bromophenyl)sulfonyl]phenyl moiety, similar to 5-(4-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide, have demonstrated promising potential in antimicrobial and antioxidant applications. Specifically, they have shown activity against bacterial and fungal strains, particularly in fighting Gram-positive pathogens like Enterococcus faecium biofilm-associated infections. This is supported by both experimental and in silico studies (Apostol et al., 2022).

Antibacterial Activity

New compounds with structural similarities to 5-(4-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide have been synthesized and evaluated for their antibacterial effects. The structures of these compounds were elucidated using various spectroscopic techniques, and they exhibited potential antibacterial properties (Bărbuceanu et al., 2009).

Anticancer Activity

Bromophenol derivatives, similar in structure to the compound , have shown significant anticancer activities. For instance, a study on a novel bromophenol derivative highlighted its effectiveness in blocking cell proliferation in human lung cancer cells and inducing apoptosis through various molecular pathways (Guo et al., 2018).

Analgesic Activity

Compounds from the oxazol-5(4H)-ones class, containing a diarylsulfone moiety, have been synthesized and evaluated for their analgesic activity. These compounds, structurally related to 5-(4-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide, showed promising results in pharmacological tests for pain relief (Bărbuceanu et al., 2020).

Potential in Heart Failure Treatment

Research on sulfonamidophenylethylamide analogues, which bear structural similarity to 5-(4-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide, has led to the discovery of compounds that act as cardiac myosin activators. These have shown potential for the treatment of systolic heart failure in both in vitro and in vivo studies (Manickam et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-5-oxopentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4S/c1-12-2-8-15(9-3-12)25(23,24)17(18(20)22)11-10-16(21)13-4-6-14(19)7-5-13/h2-9,17H,10-11H2,1H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYSSQPPDCCGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=C(C=C2)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

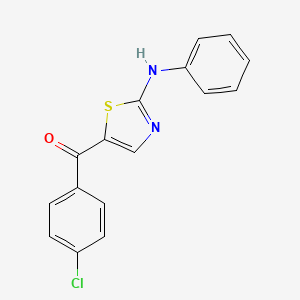

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B3035078.png)

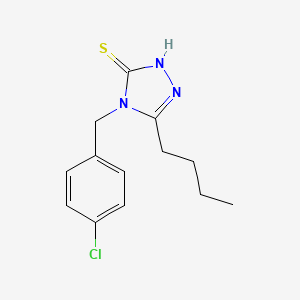

![3-[1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B3035084.png)

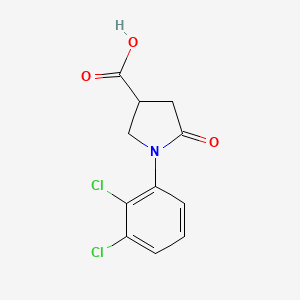

![1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3035086.png)

![4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B3035088.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3035100.png)